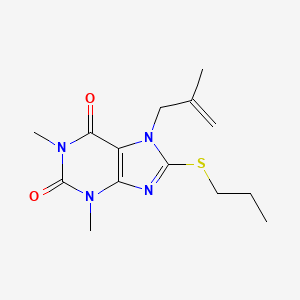

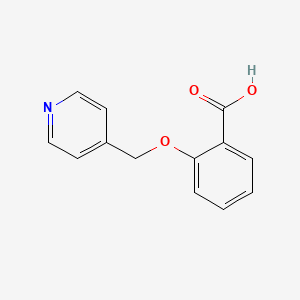

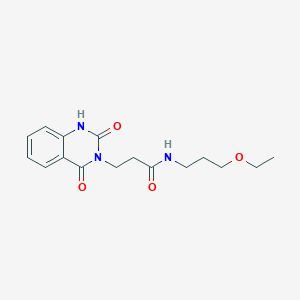

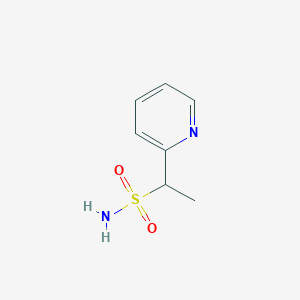

2-(4-Methoxybenzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene carboxamide annonaceous acetogenin analogs, which are similar to “2-(4-Methoxybenzamido)thiophene-3-carboxamide”, has been reported . These analogs were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part . Another synthesis method involves three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzamido)thiophene-3-carboxamide” can be represented by the InChI code: 1S/C14H14NO4S/c1-18-10-5-3-9 (4-6-10)12 (16)15-13-11 (7-8-20-13)14 (17)19-2/h3-8,20H,1-2H3, (H,15,16) .Aplicaciones Científicas De Investigación

Synthesis and Inhibitor Properties

2-(4-Methoxybenzamido)thiophene-3-carboxamide and its analogues have been synthesized and studied for their inhibitory properties in various applications. For instance, 2'-benzamido-2'-deoxyadenosine analogues, which include compounds related to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have been developed as potential treatments for sleeping sickness. These compounds selectively inhibit the parasite glyceraldehyde 3-phosphate dehydrogenase, confirming their modeling studies (Calenbergh et al., 1994).

Antimicrobial Applications

Derivatives of thiophene-3-carboxamide, including those with methoxy substitutions, have shown promise in antimicrobial applications. For example, antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides have been developed from a known antimycobacterial molecule, showing potent activity against Mycobacterium tuberculosis (Nallangi et al., 2014).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, including derivatives similar to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit significant inhibition efficiency and are believed to operate through the adsorption process (Fouda et al., 2020).

Fluorescence and Photophysical Properties

Some derivatives of 2-amino-3-carboxamide-1,1′-biaryls, closely related to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have been synthesized and studied for their luminescent properties. These compounds, including 2-amino-3-carboxamide-1,1′-biaryls, exhibit fluorescence in the blue region, demonstrating potential applications in photophysical studies (Novanna et al., 2020).

Antiarrhythmic and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, a compound structurally similar to 2-(4-Methoxybenzamido)thiophene-3-carboxamide, have exhibited antiarrhythmic, serotonin antagonist, and antianxiety activities. These derivatives have shown high activity in pharmacological screenings compared to standard drugs (Amr et al., 2010).

Propiedades

IUPAC Name |

2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-9-4-2-8(3-5-9)12(17)15-13-10(11(14)16)6-7-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUYLNOAPIRAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzamido)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Oxoethyl)phenyl]acetaldehyde](/img/structure/B2949474.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)